2-(Trifluoromethoxy)thiobenzamide
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Overview
Description
2-(Trifluoromethoxy)thiobenzamide is an organic compound with the molecular formula C8H6F3NOS. It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a thiobenzamide group (-CSNH2) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination approach, where a thiobenzamide derivative is treated with a fluorinating agent such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) in the presence of a fluoride source like XtalFluor-E ([Et2NSF2]BF4) . This reaction proceeds under mild conditions and results in the formation of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)thiobenzamide may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)thiobenzamide undergoes various chemical reactions, including:
Oxidation: The thiobenzamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction of the thiobenzamide group can yield corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethoxy group under basic conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amines.
Substitution: Substituted benzamides or thiobenzamides.
Scientific Research Applications
2-(Trifluoromethoxy)thiobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)thiobenzamide and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been shown to inhibit voltage-dependent sodium channels, which are crucial for the transmission of nerve impulses . This inhibition can lead to neuroprotective effects, making these compounds potential candidates for the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A bioisostere of riluzole with neuroprotective properties.
Trifluoromethylthio derivatives: Compounds with similar trifluoromethylthio groups that exhibit potent antibacterial activities.
Uniqueness
2-(Trifluoromethoxy)thiobenzamide is unique due to the presence of both trifluoromethoxy and thiobenzamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in diverse fields highlight its versatility and importance in scientific research.
Biological Activity
2-(Trifluoromethoxy)thiobenzamide, with the CAS number 926247-77-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound consists of a thiobenzamide core substituted with a trifluoromethoxy group. The presence of the trifluoromethoxy moiety enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group may facilitate stronger binding interactions due to its electron-withdrawing properties, potentially enhancing the compound's efficacy against certain biological pathways.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Investigations into its effects on cancer cell lines have revealed promising results, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases related to these pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiobenzamide derivatives, including this compound. The results showed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6.25 μg/mL to 12.5 μg/mL depending on the strain tested. This suggests that the compound could serve as a lead for developing new antimicrobial agents .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 6.25 | S. aureus |
This compound | 12.5 | E. coli |
Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. For instance, it showed a dose-dependent reduction in viability in breast cancer cell lines (MCF-7), with IC50 values around 15 μM. This indicates potential as an anticancer therapeutic .
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 | 15 | Inhibition of proliferation |
Enzyme Inhibition
Research has highlighted the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition assays revealed that this compound could reduce DHFR activity by approximately 70% at a concentration of 10 μM . This mechanism underlines its potential use in cancer therapy.
Properties
IUPAC Name |
2-(trifluoromethoxy)benzenecarbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-4-2-1-3-5(6)7(12)14/h1-4H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLRVCJDVSKRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926247-77-0 |
Source
|
Record name | 2-(TRIFLUOROMETHOXY)BENZENECARBOTHIOAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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